3-Chlorobenzoic anhydride
Overview
Description
3-Chlorobenzoic anhydride is an organic compound with the molecular formula C14H8Cl2O3. It is derived from benzoic acid and is characterized by the presence of a chlorine atom at the third position on the benzene ring. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chlorobenzoic anhydride can be synthesized through the reaction of 3-chlorobenzoic acid with reagents such as oxalyl chloride or thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The reaction typically involves the conversion of the carboxylic acid group to an acyl chloride, followed by the formation of the anhydride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 3-chlorobenzoic acid.
Aminolysis: Reacts with amines to form amides.
Alcoholysis: Reacts with alcohols to form esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Aminolysis: Requires amines and is often conducted under mild heating.
Alcoholysis: Involves alcohols and may require an acid or base catalyst.
Major Products Formed
Hydrolysis: 3-Chlorobenzoic acid.
Aminolysis: 3-Chlorobenzamide.
Alcoholysis: 3-Chlorobenzoate esters
Scientific Research Applications
3-Chlorobenzoic anhydride is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Applied in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 3-chlorobenzoic anhydride involves its reactivity with nucleophiles, such as water, amines, and alcohols. The compound acts as an acylating agent, transferring the acyl group to the nucleophile, resulting in the formation of various derivatives. This reactivity is facilitated by the electron-withdrawing effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzoic acid: The parent compound, which is less reactive than the anhydride.
3-Chloroperoxybenzoic acid: A strong oxidizing agent used in different types of reactions.
Benzoic anhydride: Lacks the chlorine substituent and has different reactivity and applications .
Uniqueness
3-Chlorobenzoic anhydride is unique due to the presence of the chlorine atom, which significantly influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Properties
IUPAC Name |
(3-chlorobenzoyl) 3-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-11-5-1-3-9(7-11)13(17)19-14(18)10-4-2-6-12(16)8-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHKFGMYMWGERR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343088 | |
Record name | m-chlorobenzoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30070-63-4 | |
Record name | m-chlorobenzoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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